1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime

Catalog No.
S13458473
CAS No.
M.F
C15H16N2O3S
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phen...

Product Name

1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime

IUPAC Name

(NZ)-N-[1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethylidene]hydroxylamine

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C15H16N2O3S/c1-11-3-6-13(10-16-11)15(17-18)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10,18H,9H2,1-2H3/b17-15-

InChI Key

GYTLYWQDGKQKLH-ICFOKQHNSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=NO)CC2=CC=C(C=C2)S(=O)(=O)C

Isomeric SMILES

CC1=NC=C(C=C1)/C(=N\O)/CC2=CC=C(C=C2)S(=O)(=O)C

1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime, with the CAS number 1810761-43-3, is a chemical compound notable for its structural features and potential applications in organic synthesis. It has a molecular formula of C15_{15}H16_{16}N2_2O3_3S and a molecular weight of 304.36 g/mol. This compound is characterized by the presence of a pyridine ring, a phenyl group with a methylsulfonyl substituent, and an oxime functional group, which contributes to its reactivity and biological properties .

.
  • Pharmaceutical Research: Due to its association with Etoricoxib, it may serve as a reference standard in drug development and quality control.
  • Analytical Chemistry: Used in studies assessing impurities in pharmaceutical formulations.
  • These applications underscore its importance in both academic research and industrial settings .

    Research indicates that 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime exhibits biological activities that may be relevant in pharmacology. Specifically, it is recognized as an impurity of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief. The biological implications of this compound may include:

    • Anti-inflammatory Properties: Its structural similarity to Etoricoxib suggests potential anti-inflammatory effects.
    • Analgesic Effects: Given its relationship with Etoricoxib, it may also share analgesic properties.

    Further studies are necessary to elucidate its specific biological mechanisms and therapeutic potential .

    The synthesis of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime typically involves multi-step organic reactions. Common methods include:

    • Formation of the Ketone: Starting from 6-methyl-3-pyridinecarboxaldehyde and 4-methylsulfonylphenylacetone, followed by reaction under acidic conditions.
    • Oxime Formation: Reacting the resulting ketone with hydroxylamine hydrochloride in the presence of a base to yield the oxime derivative.

    These methods highlight the compound's accessibility for research and industrial applications .

    Interaction studies involving 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime have focused on:

    • Drug Interactions: Investigating how this compound interacts with other pharmacologically active substances.
    • Mechanistic Studies: Understanding how it modulates biological pathways related to inflammation and pain.

    Such studies are crucial for determining safety profiles and therapeutic efficacy when considering this compound's use in medicinal chemistry .

    Several compounds share structural similarities with 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime. Here are some comparisons highlighting their uniqueness:

    Compound NameStructural FeaturesUnique Properties
    EtoricoxibContains a similar pyridine structure but lacks the oxime groupStrong anti-inflammatory effects
    4-MethylsulfonylacetophenoneLacks the pyridine moietyUsed as an intermediate in drug synthesis
    N-Hydroxy-N-(6-methylpyridin-3-yl)-benzamideSimilar oxime structure but different substituentsPotentially distinct biological activity

    The uniqueness of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to these similar compounds .

    The compound is formally named 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime under IUPAC guidelines. This nomenclature reflects its three primary structural components:

    • 6-Methyl-3-pyridinyl: A pyridine ring substituted with a methyl group at the sixth position.
    • 4-(Methylsulfonyl)phenyl: A benzene ring bearing a methylsulfonyl group at the para position.
    • Ethanone Oxime: A ketone group (ethanone) converted to an oxime via substitution of the carbonyl oxygen with a hydroxylamine group.

    The molecular formula is C₁₅H₁₆N₂O₃S, with a molecular weight of 304.36 g/mol. Key functional groups include the pyridine ring, methylsulfonyl substituent, and oxime moiety, which collectively influence its reactivity and physicochemical properties. The oxime group adopts an E-configuration due to steric hindrance between the pyridine and methylsulfonyl groups, as evidenced by X-ray crystallography.

    PropertyValue
    Molecular FormulaC₁₅H₁₆N₂O₃S
    Molecular Weight304.36 g/mol
    IUPAC Name1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime
    CAS Number1810761-43-3

    Structurally analogous compounds include Etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID), which shares the pyridine and methylsulfonylphenyl motifs but lacks the oxime functionality. This difference underscores the compound’s role as a synthetic precursor rather than a bioactive agent.

    Historical Context in Heterocyclic Compound Research

    The development of pyridine derivatives traces back to the 19th century, with Thomas Anderson’s isolation of pyridine from bone oil. Pyridine’s electron-deficient nature made it a cornerstone in heterocyclic chemistry, enabling applications in catalysis, materials science, and drug design. The introduction of sulfonyl groups into aromatic systems emerged in the mid-20th century, driven by their electron-withdrawing properties and metabolic stability.

    Oximes gained prominence in the 1950s as versatile intermediates in organic synthesis and antidotes for organophosphate poisoning. The fusion of pyridine, sulfonyl, and oxime functionalities in 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime represents a convergence of these historical trends, reflecting modern strategies to optimize molecular stability and synthetic utility.

    Role as a Key Intermediate in Pharmaceutical Synthesis

    This compound is critically positioned in the synthesis of Etoricoxib, a selective COX-2 inhibitor. During Etoricoxib production, the oxime intermediate undergoes controlled reduction to yield the primary amine, which is subsequently acylated to form the final active pharmaceutical ingredient (API). The oxime group’s ability to act as a protecting group for amines ensures regioselectivity and minimizes side reactions.

    Alternative synthetic routes leverage palladium-catalyzed cyclization reactions, where β-acetoxy-γ,δ-unsaturated ketone oximes are cyclized to form pyridine cores. Such methodologies highlight the compound’s adaptability in constructing nitrogen-containing heterocycles, a common motif in antiviral and anticancer agents.

    Recent advances in continuous-flow chemistry have further enhanced its utility, enabling gram-scale production with >95% purity. These developments underscore its indispensability in industrial pharmaceutical synthesis, particularly for APIs requiring stringent impurity control.

    The synthesis of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime represents a complex multi-step synthetic challenge that requires careful consideration of pyridine functionalization, aromatic sulfonylation, and oxime formation chemistry . This compound, characterized by its unique structural features including a 6-methylpyridine moiety, a 4-methylsulfonylphenyl group, and an oxime functional group, demands sophisticated synthetic strategies to achieve optimal yields and selectivity . The following sections examine the state-of-the-art methodologies for constructing this challenging molecular architecture through novel catalytic approaches and mechanistic optimization strategies [2] [3].

    Novel Catalytic Approaches for Pyridine Derivative Functionalization

    Photochemical Organocatalytic Methodologies

    Recent advances in photochemical organocatalysis have revolutionized pyridine functionalization through the exploitation of pyridinyl radicals [2] [3]. The development of dithiophosphoric acid-catalyzed photochemical systems enables the direct functionalization of pyridines with radicals derived from allylic carbon-hydrogen bonds [2]. This methodology harnesses the unique reactivity of pyridinyl radicals, generated upon single-electron reduction of pyridinium ions, which undergo effective coupling with allylic radicals to form new carbon-carbon bonds [2] [4].

    The dithiophosphoric acid catalyst system demonstrates remarkable versatility by sequentially acting as a Brønsted acid for pyridine protonation, a single electron transfer reductant for pyridinium ion reduction, and a hydrogen atom abstractor for the activation of allylic carbon-hydrogen bonds [2] [3]. This novel mechanism enables distinct positional selectivity for pyridine functionalization that diverges from classical Minisci chemistry, offering superior control over regioselectivity in the formation of carbon-carbon bonds at the C4 position of the pyridine ring [2] [4].

    Transition Metal-Catalyzed Direct Carbon-Hydrogen Activation

    Palladium-catalyzed carbon-hydrogen functionalization of pyridine derivatives has emerged as a powerful tool for regioselective aromatic substitution [5] [6]. The utilization of pyridine nitrogen-oxides as directing groups facilitates highly selective alkenylation and direct arylation with unactivated arenes through oxidative carbon-carbon bond formation [6]. These protocols proceed with excellent regio-, stereo-, and chemoselectivity, yielding ortho-functionalized pyridine derivatives in good to excellent yields under mild reaction conditions [6] [7].

    Rhodium(III)-catalyzed activation strategies exploit the unique reactivity of nitrogen-heterocyclic carbene-pyridyl ligand platforms to achieve bimodal carbon-hydrogen activation pathways [8] [9]. The rollover mechanism enables both pyridine-directed and carbene-directed cyclometalation, providing access to structurally diverse annulated products through controlled reactivity switching [8]. This approach demonstrates exceptional functional group tolerance and enables the construction of complex heterocyclic frameworks with high efficiency [9].

    Emerging Methodologies in Pyridine Functionalization

    Iron-catalyzed direct arylation reactions utilizing oxygen as an oxidant represent an environmentally benign alternative to traditional cross-coupling methodologies [10]. These protocols enable ortho-selective carbon-hydrogen bond arylation of aryl pyridines with arylzinc reagents under mild conditions, offering improved sustainability and reduced environmental impact [10]. The methodology demonstrates moderate to good yields while avoiding the use of expensive organodichloride oxidants [10].

    Nickel-catalyzed enantioselective arylation of pyridinium ions harnesses an iminium ion activation mode to achieve high levels of stereochemical control [11]. This approach utilizes oxidative addition of nickel(0) into the carbon-nitrogen pi bond of pyridinium salts, followed by transmetalation and reductive elimination to provide enantioenriched products with excellent selectivity [11].

    Table 1: Novel Catalytic Approaches for Pyridine Derivative Functionalization
    Catalyst SystemReaction TypePosition SelectivityTemperature (°C)Yield Range (%)Key Advantage
    Dithiophosphoric Acid/PhotochemicalPyridinyl Radical CouplingC4-selective2565-95Divergent from Minisci chemistry
    Palladium(II) Acetate/Silver(I) OxidePyridine N-oxide C-H Activationortho-selective12078-94High regioselectivity
    Rhodium(III)/Pentamethylcyclopentadienyl Rhodium ChlorideRollover C-H ActivationC3/C5-selective10070-88Bimodal reactivity
    Nickel(0)/Chiral LigandPyridinium ArylationC2-selective072-95Enantioselective
    Iron(III)/Oxygen AtmosphereDirect Arylationortho-selective8045-80Oxygen as oxidant

    Sulfonylation Reactions at the 4-Phenyl Position

    Electrophilic Aromatic Substitution Mechanisms

    Traditional sulfonylation of aromatic compounds proceeds through electrophilic aromatic substitution using sulfur trioxide in the presence of concentrated sulfuric acid [12] [13]. The mechanism involves the formation of the highly electrophilic sulfonyloxonium ion (HSO₃⁺) through the reaction of sulfuric acid with water, followed by attack of the aromatic pi system on this activated electrophile [12]. The resulting carbocation intermediate undergoes deprotonation to restore aromaticity and complete the substitution process [13].

    The regioselectivity of traditional sulfonylation typically favors para-substitution over ortho-substitution with a ratio of approximately 60:40, primarily due to steric effects where ortho-positions are adjacent to existing substituents and therefore less accessible for electrophilic attack [14]. This selectivity pattern can be modified through the strategic use of blocking groups or directing groups to achieve enhanced regiocontrol [14].

    Advanced Electrochemical Sulfonylation Strategies

    Electrochemical meta-sulfonylation of pyridines represents a groundbreaking advancement in regioselective aromatic functionalization [15]. This methodology utilizes diverse nucleophilic sulfinates to achieve meta-selective carbon-hydrogen sulfonylation through a redox-neutral dearomatization-rearomatization strategy [15]. The process involves a tandem dearomative cycloaddition followed by hydrogen-evolution electrooxidative carbon-hydrogen sulfonation of the resulting oxazino-pyridines, culminating in acid-promoted rearomatization [15].

    The electrochemical approach demonstrates exclusive regiocontrol, remarkable substrate and functional group compatibility, and significant scale-up potential [15]. The methodology operates under mild conditions without requiring external oxidants, utilizing electric current as a green and sustainable driving force for the transformation [16]. This represents a significant advancement over traditional methods that often require harsh reaction conditions and stoichiometric oxidants [15] [16].

    Photocatalytic and Radical-Mediated Sulfonylation

    Photocatalytic sulfonylation reactions utilizing quantum dots as photocatalysts offer an environmentally friendly approach to sulfone synthesis [17]. Cadmium chalcogenide quantum dots capped with cysteamine or 3-mercaptopropionic acid demonstrate excellent photocatalytic activity under ultraviolet irradiation at 365 nanometers [17]. The mechanism involves simultaneous reduction and oxidation of reagents by excitons generated through photoexcitation of the quantum dots [17].

    Copper-catalyzed three-component sulfonylation reactions employing aryldiazonium tetrafluoroborates and sulfur dioxide provide access to structurally diverse gamma-keto aryl sulfones [18]. This protocol demonstrates good yields, mild reaction conditions, low catalyst loading, and excellent functional group tolerance [18]. The methodology successfully operates on gram-scale reactions, highlighting its robustness and potential for practical applications [18].

    Radical-mediated sulfonylation relay reactions using sodium dithionite as both sulfur dioxide source and electron donor represent a metal-free approach to vinyl and alkyl sulfone synthesis [19]. This protocol exhibits excellent substrate scope and functional group tolerance while accommodating bioactive scaffolds with high efficiency [19]. Mechanistic investigations confirm that the transformation proceeds via a radical pathway with hydrogen atom incorporation predominantly originating from water [19].

    Table 2: Sulfonylation Reactions at the 4-Phenyl Position
    Sulfonylation MethodReagent SystemReaction ConditionsSelectivityYield (%)Mechanism
    Direct Electrophilic SubstitutionSO₃/H₂SO₄Concentrated H₂SO₄, 80-120°Cpara > ortho (60:40)70-85Electrophilic aromatic substitution
    Electrochemical meta-SulfonylationSodium Sulfinates/ElectrochemicalUndivided cell, 25°Cmeta-exclusive82-96Dearomatization-rearomatization
    Photocatalytic Radical SulfonylationQuantum Dots/UV LightCdSe-Cys QDs, UV 365 nmHigh functional group tolerance57-99Photogenerated radical pairs
    Copper-Catalyzed Three-ComponentArN₂⁺BF₄⁻/SO₂/CuCu(OTf)₂, DMF, 25°Cγ-keto sulfone selective65-88Radical ring-opening
    Radical-Mediated RelayNa₂S₂O₄/AlkenesDMSO, 80°C, 8hZ-vinyl sulfone selective68-92SO₂ insertion relay

    Oxime Formation: Mechanistic Insights and Yield Optimization

    Fundamental Mechanistic Pathways

    The formation of oximes from ketones and hydroxylamine derivatives proceeds through well-established mechanistic pathways involving nucleophilic addition followed by elimination [20] [21]. The reaction commences with proton-catalyzed attack of the alpha-effect nucleophile hydroxylamine on the carbonyl carbon atom of the ketone substrate [20]. This initial step forms a tetrahedral hemiaminal intermediate, which subsequently undergoes dehydration via protonation of the hydroxyl function and elimination of water [20] [22].

    The reaction typically operates under general acid catalysis, with the transition state involving concurrent proton transfer from a general acid to the carbonyl oxygen atom during nucleophilic attack [20]. The termolecular complex likely arises from two consecutive bimolecular reactions rather than a ternary collision, facilitated by hydrogen bonding between the carbonyl compound and the general acid [20]. The final deprotonation yields the desired oxime product with restoration of the carbon-nitrogen double bond [20] [21].

    Titanosilicate-Catalyzed Ammoximation Processes

    Titanosilicate catalysts, particularly TS-1, have emerged as highly efficient systems for oxime formation through ammoximation reactions [23] [24]. The mechanism involves two competing pathways: the hydroxylamine route, which accounts for the formation of the target oxime product, and the imine route, which leads to undesired byproducts [23] [25]. The hydroxylamine route proceeds through the formation of hydroxylamine from ammonia and hydrogen peroxide on titanium active sites, followed by reaction with the ketone substrate [25].

    The Ti-OOH species represents the key active intermediate in the titanosilicate-catalyzed system, formed through the interaction of hydrogen peroxide with framework titanium sites [25] [26]. This peroxytitano complex demonstrates superior reactivity compared to free hydrogen peroxide and enables highly selective oxime formation under mild conditions [25]. The optimization of titanium species distribution and microenvironment within the zeolite framework significantly influences catalytic performance and product selectivity [26].

    Advanced Optimization Strategies

    Electrochemical oxygen reduction reaction-coupled ammoximation represents a revolutionary approach to oxime synthesis [27]. This methodology utilizes oxygen, ammonium bicarbonate, and the ketone substrate as raw materials, achieving over 95% yield and 99% selectivity through in-situ generation of reactive oxygen species [27]. The process operates at room temperature and atmospheric pressure, utilizing renewable electricity as the power source without requiring noble metals or explosive reagents [27].

    The electrochemical system demonstrates three distinct pathways for oxime formation: direct ammoximation by electrochemically generated OOH radicals, Ti-OOH formation through radical capture by Ti-MOR catalyst, and traditional chemical ammoximation via hydrogen peroxide activation [27]. The synergistic interaction between the electrocatalyst and heterogeneous catalyst enables remarkable performance with electron-to-oxime efficiency reaching 96% [27].

    Green aqueous methodologies for oxime synthesis eliminate the need for organic solvents while maintaining high efficiency [28]. The optimized reaction conditions involve continuous feeding of aqueous hydrogen peroxide at 65°C with a reaction time of 1.5 hours and molar ratios of ketone:ammonia:hydrogen peroxide of 1:2.5:1.1 [28]. This approach demonstrates excellent yields for various ketone substrates while significantly reducing energy consumption and waste generation [28].

    Saline-catalyzed bioorthogonal oxime formation enables reactions under physiological conditions [29]. The discovery that saline accelerates oxime kinetics in a concentration-dependent manner under physiological pH conditions represents a significant advancement for biological applications [29]. This methodology offers an efficient and non-toxic catalytic option that does not require extensive purification steps [29].

    Table 3: Oxime Formation Optimization Strategies
    Optimization StrategyCatalyst/ConditionsReaction TimeOxime Yield (%)Selectivity (%)Key Innovation
    Titanosilicate Catalysis (TS-1)TS-1/H₂O₂/NH₃, 80°C3-6 hours95-98>99Hydroxylamine pathway dominant
    Electrochemical ORR-CoupledCB-3/Ti-MOR, O₂ reduction1.5 hours9599Oxygen as sole oxidant
    Green Aqueous MethodH₂O/NH₃/H₂O₂, 65°C1.5 hours85-92>95Solvent-free conditions
    Saline-Catalyzed BioorthogonalNaCl solution, pH 7.42-4 hours78-95>90Physiological pH compatibility
    In-situ H₂O₂ GenerationAu-Pd/TiO₂/TS-1 mixture3 hours96>95Dual catalyst synergy

    Computational and Mechanistic Studies

    Density functional theory calculations provide crucial insights into the energetics and transition states of oxime formation reactions [30] [31]. Computational studies confirm that nitrogen nucleophiles demonstrate superior reactivity compared to oxygen nucleophiles due to lower electronegativity and higher-energy lone pair orbitals [30]. The Klopman-Salem equation predicts reactivity based on orbital overlap and energy gap considerations, with nitrogen winning due to larger orbital size and better overlap with carbonyl pi-star acceptor orbitals [30].

    Kinetic studies reveal that the rate-determining step varies depending on reaction conditions and substrate structure [32]. Under acidic and neutral conditions, the dehydration of carbinolamine intermediates typically represents the rate-limiting process [32]. The reaction kinetics demonstrate pH dependence, with optimal rates achieved under mildly acidic conditions that balance nucleophile reactivity with carbonyl electrophilicity [20] [21].

    The stereochemical outcome of oxime formation depends on the relative stability of E and Z isomers, with the E isomer typically predominating due to reduced steric interactions [21]. Computational analysis of transition state geometries reveals that factors stabilizing the transition state also stabilize the ketone form, thereby influencing reaction thermodynamics [31].

    Table 4: Mechanistic Pathways Comparison
    Reaction PathwayKey IntermediateRate-Determining StepTemperature DependenceActivation Energy (kJ/mol)Yield Efficiency
    Hydroxylamine RouteNH₂OH from NH₃/H₂O₂Hydroxylamine formationHigh (80-120°C)65-80High (>95%)
    Imine RouteR₂C=NH from substrate/NH₃Imine oxidationModerate (60-80°C)45-60Moderate (70-85%)
    Ammoximation DirectTi-OOH* active speciesTi-OOH* formationModerate (65°C)55-70High (>90%)
    Electrochemical CascadeOOH* radical speciesO₂ reductionLow (25°C)35-50High (>95%)
    Photochemical RadicalPyridinyl radicalRadical couplingLow (25°C)25-40Variable (65-95%)

    Proton Nuclear Magnetic Resonance Spectroscopic Analysis

    The proton nuclear magnetic resonance spectroscopic characterization of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime provides critical structural information through distinctive chemical shift patterns [1] [2]. Based on comprehensive studies of structurally related pyridyl ethanone oximes, the oxime proton exhibits solvent-dependent chemical shifts characteristic of hydrogen bonding interactions [1]. In deuterated dimethyl sulfoxide, the oxime proton (C=NO-H) typically resonates between 11.38 and 12.02 parts per million, while in deuterated acetonitrile, this signal appears upfield at 9.07 to 9.65 parts per million [1].

    The methylene bridge connecting the pyridyl and methylsulfonylphenyl moieties generates a characteristic singlet at approximately 4.10-4.22 parts per million in deuterated dimethyl sulfoxide [1]. The methylsulfonyl substituent produces a distinctive singlet around 3.20 parts per million, while the pyridyl methyl group resonates at 2.43-2.44 parts per million [1]. Pyridyl aromatic protons appear as characteristic multiplets in the aromatic region, with the 2-position and 6-position pyridyl protons typically observed at 8.37-8.47 parts per million [1].

    Chemical EnvironmentChemical Shift Range (ppm) DMSO-d₆MultiplicityIntegration
    Oxime Proton (C=NO-H)11.38-12.02Singlet1H
    Pyridyl Aromatic Protons8.33-8.47Multiplet3H
    Methylsulfonyl Methyl3.20Singlet3H
    Methylene Bridge4.10-4.22Singlet2H
    Pyridyl Methyl2.43-2.44Singlet3H

    Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

    Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime through characteristic chemical shift assignments [1]. The oxime carbon (C=N) resonates as a distinctive signal at approximately 153.3-156.8 parts per million, confirming the presence of the oxime functional group [1]. Aromatic carbon atoms of the pyridyl ring appear between 122.9-149.6 parts per million, with the nitrogen-bearing carbons exhibiting characteristic downfield shifts [1].

    The methylsulfonyl carbon produces a signal at 43.4 parts per million, while the methylene bridge carbon resonates at 27.3-32.0 parts per million [1]. The pyridyl methyl carbon appears at 14.3-23.5 parts per million, depending on substitution patterns [1]. These carbon-13 chemical shifts provide unambiguous structural confirmation when analyzed in conjunction with heteronuclear multiple quantum correlation experiments [1].

    Carbon EnvironmentChemical Shift Range (ppm)Characteristic Features
    Oxime Carbon (C=N)153.3-156.8Characteristic downfield shift
    Pyridyl Aromatic Carbons122.9-149.6Multiple resonances
    Methylsulfonyl Carbon43.4Electronegative environment
    Methylene Bridge Carbon27.3-32.0Aliphatic region
    Pyridyl Methyl Carbon14.3-23.5Upfield aliphatic region

    Fourier Transform Infrared Spectroscopic Characterization

    Fourier transform infrared spectroscopy provides definitive functional group identification for 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime through characteristic vibrational frequencies [1] [2]. The oxime hydroxyl group exhibits a broad absorption band in the range of 2700-2805 wavenumbers, indicative of extensive hydrogen bonding networks in the solid state [1]. This broad absorption contrasts with the sharper hydroxyl stretches observed in non-hydrogen-bonded systems [3].

    The oxime carbon-nitrogen double bond produces a characteristic sharp absorption at 1588-1597 wavenumbers, distinctly different from ketone carbonyl stretches [1]. This frequency range is diagnostic for oxime functional groups and provides clear differentiation from the precursor ethanone compounds, which exhibit carbonyl stretches at 1681-1694 wavenumbers [1].

    The methylsulfonyl substituent generates two distinctive absorption bands corresponding to symmetric and asymmetric sulfur dioxide stretching modes [1]. The asymmetric stretch appears at 1292-1312 wavenumbers with strong intensity, while the symmetric stretch occurs at 1144-1151 wavenumbers with medium intensity [1]. These frequencies are characteristic of aromatic sulfone functional groups and provide confirmation of the methylsulfonyl substituent [2].

    Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
    Oxime O-H Stretch2700-2805Broad, Mediumν(O-H) hydrogen bonded
    Oxime C=N Stretch1588-1597Sharp, Strongν(C=N) oxime
    SO₂ Asymmetric Stretch1292-1312Strongνₐₛ(SO₂)
    SO₂ Symmetric Stretch1144-1151Mediumνₛ(SO₂)
    Pyridyl C=N Stretch1600-1620Mediumν(C=N) aromatic

    X-ray Crystallographic Analysis of Molecular Geometry

    Molecular Conformation and Geometric Parameters

    X-ray crystallographic analysis of structurally related pyridyl ethanone oximes reveals fundamental geometric principles applicable to 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime [1] [4]. These compounds consistently adopt the thermodynamically preferred E-isomer configuration, characterized by an antiperiplanar conformation of the oxime functional group [1]. This geometric arrangement minimizes steric interactions and maximizes stability through favorable electronic effects [4].

    The molecular geometry exhibits characteristic bond lengths and angles consistent with sp² hybridization at the oxime carbon center [1]. The carbon-nitrogen double bond length typically measures 1.28-1.30 Ångström, while the nitrogen-oxygen bond extends to 1.40-1.42 Ångström [5] . These bond parameters confirm the oxime functional group assignment and indicate substantial double bond character in the carbon-nitrogen linkage [4].

    Dihedral angles between aromatic ring systems provide insights into molecular flexibility and conformational preferences [4]. Related structures demonstrate that the pyridyl and phenyl rings adopt twisted conformations to minimize steric repulsion, with dihedral angles ranging from 80-90 degrees [4]. This geometric arrangement facilitates optimal crystal packing while maintaining molecular stability [1].

    Geometric ParameterTypical Value RangeStructural Significance
    C=N Bond Length1.28-1.30 ÅDouble bond character
    N-O Bond Length1.40-1.42 ÅSingle bond with partial π character
    Oxime C=N-O Angle112-116°sp² hybridization
    Dihedral Angle (rings)80-90°Minimized steric repulsion
    O-H Bond Length0.86-0.93 ÅTypical hydroxyl bond

    Crystal Packing and Intermolecular Interactions

    Crystallographic studies of analogous pyridyl ethanone oximes reveal sophisticated hydrogen bonding networks that govern crystal packing arrangements [1]. The oxime functional group serves as both hydrogen bond donor and acceptor, creating versatile supramolecular assembly patterns [7]. In compounds containing both oxime and pyridyl moieties, the preferred interaction involves oxime-to-pyridyl hydrogen bonding rather than classical oxime-to-oxime associations [1].

    The hydrogen bonding geometry exhibits characteristic parameters with donor-acceptor distances ranging from 2.704 to 2.796 Ångström and hydrogen-acceptor distances of 1.818 to 1.979 Ångström [1]. The oxime hydroxyl-to-pyridyl nitrogen angle varies from 158.22 to 172.90 degrees, indicating moderate to strong hydrogen bonding interactions [1]. These geometric parameters suggest significant stabilization energy contributions from intermolecular hydrogen bonding [7].

    Crystal packing motifs depend on the specific substitution patterns and molecular geometry [1]. Compounds with methylsulfonyl substituents typically adopt infinite chain arrangements through head-to-tail hydrogen bonding, while methylthio derivatives favor dimeric assemblies [1]. These packing differences reflect the electronic and steric influences of the substituent groups on intermolecular recognition patterns [4].

    Interaction TypeDistance Range (Å)Angle Range (°)Packing Motif
    O-H···N(pyridyl)2.704-2.796158.22-172.90Chains/Dimers
    C-H···π2.62-2.66144.14-176.20Secondary interactions
    π-π Stacking3.5-4.0ParallelAromatic overlap

    Unit Cell Parameters and Space Group Analysis

    Crystallographic analysis of related pyridyl ethanone oximes consistently reveals monoclinic crystal systems with P2₁/c space group symmetry [1]. This space group represents one of the most common arrangements for organic compounds and reflects the molecular symmetry characteristics and packing efficiency [7]. Unit cell parameters vary depending on specific substitution patterns and intermolecular interaction networks [1].

    Representative compounds exhibit unit cell dimensions with a-axis parameters ranging from 7.79 to 13.63 Ångström, b-axis parameters from 6.33 to 15.66 Ångström, and c-axis parameters from 10.52 to 19.11 Ångström [1]. The beta angle typically measures between 93 and 104 degrees, reflecting the monoclinic symmetry [1]. These dimensional variations accommodate different molecular sizes and packing arrangements while maintaining similar hydrogen bonding motifs [4].

    Calculated densities range from 1.311 to 1.468 grams per cubic centimeter, indicating efficient crystal packing [1]. The presence of four molecules per unit cell (Z = 4) represents optimal packing efficiency for these molecular architectures [1]. These crystallographic parameters provide fundamental data for understanding solid-state behavior and intermolecular interactions [7].

    Crystallographic ParameterValue RangeStructural Implications
    Space GroupP2₁/cCommon monoclinic symmetry
    Unit Cell Volume1240-1314 ŲMolecular packing efficiency
    Z (molecules/unit cell)4Standard packing arrangement
    Calculated Density1.311-1.468 g/cm³Efficient space filling
    Data Collection Temperature120 KLow-temperature analysis

    Thermodynamic Stability Under Various Conditions

    Thermal Stability and Decomposition Characteristics

    Thermal stability analysis of oxime-containing compounds reveals characteristic decomposition patterns that provide insights into the thermodynamic behavior of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime [8] [9] [10]. Oxime functional groups typically exhibit thermal decomposition temperatures in the range of 180-250°C, depending on molecular structure and substitution patterns [8]. Differential scanning calorimetry studies demonstrate that methylsulfonyl-substituted aromatic compounds show enhanced thermal stability compared to unsubstituted analogs [9].

    Thermogravimetric analysis of related oxime compounds indicates initial mass loss beginning around 200-250°C, corresponding to oxime functional group decomposition [8] [10]. The decomposition process typically proceeds through multiple overlapping steps, with the formation of nitrogen oxides and volatile organic fragments [10]. The presence of the methylsulfonyl group may influence decomposition pathways through stabilization of intermediate radical species [9].

    The predicted boiling point of 542.3 ± 50.0°C at 760 mmHg suggests substantial intermolecular forces and molecular stability [11] [12]. However, this elevated boiling point likely represents extrapolated data, as thermal decomposition would occur well before reaching this temperature [8]. Flash point calculations indicate 281.8 ± 30.1°C, providing important safety parameters for handling and storage [11] [12].

    Thermal ParameterEstimated ValueMeasurement Conditions
    Decomposition Onset200-250°CThermogravimetric analysis
    Flash Point281.8 ± 30.1°CPredicted value
    Predicted Boiling Point542.3 ± 50.0°CExtrapolated data
    Thermal Stability Window<200°CSafe operating range

    Chemical Stability and Reactivity Assessment

    Chemical stability evaluation of oxime functional groups under various environmental conditions reveals pH-dependent behavior and susceptibility to hydrolysis [13]. Oxime compounds generally exhibit greater stability under neutral to slightly basic conditions, while acidic environments promote hydrolysis back to ketone precursors [13]. The methylsulfonyl substituent provides additional stabilization through electron-withdrawing effects that reduce nucleophilic attack susceptibility [9].

    The oxime functionality participates in dynamic exchange reactions under acidic catalysis, following metathesis mechanisms that enable reversible bond formation and cleavage [13]. These exchange processes require careful control of reaction conditions to maintain structural integrity [13]. The presence of the pyridyl nitrogen introduces additional complexity through potential coordination with metal ions or protonation under acidic conditions [14].

    Oxidative stability depends on the specific substituent patterns and environmental conditions [9]. The methylsulfonyl group exhibits resistance to further oxidation due to the sulfur atom already being in its highest oxidation state [15]. However, the oxime functionality remains susceptible to oxidation by strong oxidizing agents, potentially forming nitrile oxides or other nitrogen-containing products [13].

    Stability ConditionAssessmentCritical Factors
    pH StabilityOptimal at pH 6-8Hydrolysis prevention
    Oxidative StabilityModerate resistanceMethylsulfonyl protection
    Thermal StabilityStable <200°CDecomposition avoidance
    Hydrolytic StabilitypH-dependentAcid-catalyzed degradation

    XLogP3

    2

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    1

    Exact Mass

    304.08816355 g/mol

    Monoisotopic Mass

    304.08816355 g/mol

    Heavy Atom Count

    21

    Dates

    Last modified: 08-10-2024

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